"understanding the basic properties of Defluoro Linezolid"
"understanding the basic properties of Defluoro Linezolid"
Introduction: Beyond the Fluorine—Situating Defluoro Linezolid in the Oxazolidinone Landscape
Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[1] Its novel mechanism of action, inhibiting bacterial protein synthesis at the initiation phase, provided a much-needed therapeutic option against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The chemical architecture of Linezolid is meticulously designed, and each functional group contributes to its overall efficacy and pharmacokinetic profile. A key feature of the Linezolid molecule is the fluorine atom on the phenyl ring.[3] This technical guide focuses on Defluoro Linezolid , a molecule identical to Linezolid but for the conspicuous absence of this fluorine atom.
Defluoro Linezolid, also known as Desfluoro Linezolid, is primarily recognized as a key intermediate in the synthesis of Linezolid and a potential impurity in the final drug product.[4][5] Understanding its fundamental properties is crucial for researchers, scientists, and drug development professionals for several reasons: it serves as a reference standard for purity analysis of Linezolid, its biological activity (or lack thereof) provides critical insights into the structure-activity relationships (SAR) of oxazolidinones, and its synthesis pathway informs the manufacturing process of Linezolid itself. This guide provides an in-depth exploration of the core chemical, pharmacological, and analytical properties of Defluoro Linezolid.
Chemical Properties and Synthesis
Chemical Structure and Physicochemical Properties
Defluoro Linezolid, systematically named (S)-N-({3-[4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, shares the core oxazolidinone structure with Linezolid.[6] The defining difference is the substitution of a hydrogen atom for the fluorine atom at the C3 position of the phenyl ring.
Table 1: Physicochemical Properties of Defluoro Linezolid and Linezolid
| Property | Defluoro Linezolid | Linezolid | Reference(s) |
| Molecular Formula | C₁₆H₂₁N₃O₄ | C₁₆H₂₀FN₃O₄ | [5],[7] |
| Molecular Weight | 319.36 g/mol | 337.35 g/mol | [5],[7] |
| CAS Number | 556801-15-1 | 165800-03-3 | [6] |
| Appearance | White to Off-white Solid | White to off-white crystalline powder | [5],[8] |
| Melting Point | 184-186°C | 181.5-182.5°C | [5],[9] |
| Boiling Point | 581.5±45.0°C at 760 mmHg | Not available | [5] |
| Density | 1.253±0.06 g/cm³ | Not available | [5] |
| LogP | 1.95480 | ~0.55 | [5],[8] |
| Solubility | Slightly soluble in Chloroform and Methanol | Slightly soluble in ethanol, ethyl acetate & water | [5],[8] |
Synthesis of Defluoro Linezolid
The synthesis of Defluoro Linezolid is integral to several patented routes for producing Linezolid, where it serves as a penultimate intermediate. A common synthetic pathway involves the following key steps, starting from N-(4-nitrophenyl)morpholine:[4]
Experimental Protocol: Synthesis of Defluoro Linezolid
-
Reduction of the Nitro Group: N-(4-nitrophenyl)morpholine is reduced to 4-morpholinoaniline. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Formation of the Oxazolidinone Ring: The resulting 4-morpholinoaniline is reacted with a suitable three-carbon synthon to construct the oxazolidinone ring.
-
Introduction of the Aminomethyl Side Chain: A protected amino group is introduced at the C5 position of the oxazolidinone ring. This often involves the use of (R)-glycidyl butyrate or a similar chiral epoxide.
-
Azide Formation and Reduction: The hydroxyl group on the C5 side chain is converted to a leaving group (e.g., mesylate) and subsequently displaced with an azide (e.g., using sodium azide).[9] The azide is then reduced to a primary amine.
-
Acetylation: The final step is the acetylation of the primary amine on the C5 methyl side chain, typically using acetic anhydride, to yield Defluoro Linezolid.[4][9]
Caption: Synthetic pathway for Defluoro Linezolid.
Pharmacological Properties
Mechanism of Action: An Extrapolation from the Parent Compound
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][10] This mechanism is distinct from other protein synthesis inhibitors that typically target the elongation phase.[11] Given that Defluoro Linezolid shares the same oxazolidinone core and C5 side chain as Linezolid, it is highly probable that it also targets the bacterial ribosome at the same site. However, the affinity of its binding and, consequently, its inhibitory potency are expected to be significantly different due to the absence of the fluorine atom.
Caption: Postulated mechanism of action for Defluoro Linezolid.
Antibacterial Spectrum and Potency: The Critical Role of Fluorine
The antibacterial activity of Linezolid is broad against Gram-positive bacteria, including resistant strains.[1][12] Structure-activity relationship (SAR) studies of oxazolidinones have consistently highlighted the importance of the fluorine atom on the phenyl ring for enhanced potency and improved bioavailability.[3][13] The fluorine atom is believed to contribute to favorable electronic properties and may enhance binding interactions within the ribosomal target site.[14]
Resistance Mechanisms
Bacterial resistance to Linezolid primarily arises from mutations in the 23S rRNA gene, which alter the drug's binding site on the ribosome.[12] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, thereby impeding Linezolid binding.[15] Since Defluoro Linezolid is presumed to bind to the same site, it would likely be affected by the same resistance mechanisms. However, its lower intrinsic activity would render the clinical implications of resistance less significant.
Pharmacokinetic Profile: An Inferred Assessment
Detailed pharmacokinetic studies specifically on Defluoro Linezolid are not publicly available, likely due to its status as an intermediate and impurity. However, we can infer its likely pharmacokinetic properties based on the well-characterized profile of Linezolid and the structural differences between the two molecules.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Linezolid has excellent oral bioavailability (approximately 100%) and is well-distributed throughout the body.[7][16] It undergoes oxidation of the morpholine ring to two inactive metabolites.[17][18] The fluorine atom in Linezolid contributes to its metabolic stability and favorable pharmacokinetic properties.
The absence of the fluorine atom in Defluoro Linezolid may alter its metabolic profile. The phenyl ring, being less electron-deficient, might be more susceptible to oxidative metabolism. This could potentially lead to a shorter half-life and lower systemic exposure compared to Linezolid. Its absorption and distribution characteristics are likely to be similar to Linezolid due to the overall structural resemblance, though differences in lipophilicity (as suggested by the LogP values) might have some impact.
Analytical Methodologies
The accurate detection and quantification of Defluoro Linezolid are critical for the quality control of Linezolid drug substance and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[8][19]
Experimental Protocol: HPLC Method for the Determination of Defluoro Linezolid in a Linezolid Sample
This protocol is a representative example based on established methods for analyzing Linezolid and its impurities.[9][19]
-
Sample Preparation:
-
Accurately weigh a sample of Linezolid and dissolve it in a suitable diluent, such as a mixture of water and acetonitrile, to a known concentration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed to achieve good separation of Linezolid from its impurities. The mobile phase commonly consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 251-254 nm is suitable for both Linezolid and Defluoro Linezolid.[2][19]
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peaks for Linezolid and Defluoro Linezolid based on their retention times, which should be established using a reference standard for Defluoro Linezolid.[9]
-
Quantify the amount of Defluoro Linezolid present in the sample by comparing its peak area to that of a known concentration of the reference standard.
-
Caption: A typical workflow for the HPLC analysis of Defluoro Linezolid.
Conclusion: An Essential Reference Point in Oxazolidinone Chemistry
Defluoro Linezolid, while not a therapeutic agent in its own right, holds a significant position in the field of oxazolidinone antibiotics. Its primary roles as a key synthetic intermediate and a critical process-related impurity in the manufacturing of Linezolid underscore the importance of understanding its fundamental properties. The absence of the fluorine atom provides a valuable data point in the structure-activity relationship studies of this important class of antibiotics, reinforcing the critical contribution of this halogen to antibacterial potency. The analytical methods developed for its detection and quantification are essential for ensuring the quality, safety, and efficacy of Linezolid. For researchers and drug development professionals, a thorough understanding of Defluoro Linezolid is not merely an academic exercise but a practical necessity in the ongoing effort to develop and manufacture effective antibacterial agents.
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